molecular formula C8H8Br2O3S B2880491 2-Bromoethyl 4-bromobenzenesulfonate CAS No. 52331-21-2

2-Bromoethyl 4-bromobenzenesulfonate

Cat. No.: B2880491
CAS No.: 52331-21-2
M. Wt: 344.02
InChI Key: NCNZKTPWZMLNJD-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-bromobenzenesulfonate is a bifunctional organobromine compound featuring a brominated ethyl chain and a brominated benzenesulfonate group. This structure renders it reactive in solvolysis and substitution reactions, particularly in synthetic organic chemistry and pharmaceutical intermediates. Its dual bromine substituents influence both electronic and steric properties, making it a candidate for studying migration reactions and nucleophilic displacement processes .

Properties

IUPAC Name

2-bromoethyl 4-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O3S/c9-5-6-13-14(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNZKTPWZMLNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-bromoethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonate esters, such as azidoethyl 4-bromobenzenesulfonate or thiol-ethyl 4-bromobenzenesulfonate.

    Elimination Reactions: The major products are alkenes, such as 4-bromostyrene.

    Coupling Reactions: Products include biaryl compounds, such as 4-biphenylsulfonate derivatives.

Scientific Research Applications

2-Bromoethyl 4-bromobenzenesulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 4-bromobenzenesulfonate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The sulfonate ester group enhances the compound’s reactivity by stabilizing the transition state during these reactions. The molecular targets and pathways involved depend on the specific nucleophile or base used in the reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The reactivity and stability of benzenesulfonate derivatives are highly dependent on the electronic nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of 2-Bromoethyl 4-Bromobenzenesulfonate and Analogs
Compound Name Sulfonate Ring Substituent Ethyl Chain Substituent Solvolysis Migration (%) Key Reactivity/Stability Notes References
This compound 4-Bromo 2-Bromo Not reported Dual bromine enhances electrophilicity
2-Bromoethyl p-nitrobenzenesulphonate 4-Nitro 2-Bromo 40.8% (acetolysis) Nitro group increases 1,2-bromine migration
4-Bromophenyl 4-methylbenzenesulfonate 4-Methyl N/A N/A Methyl stabilizes sulfonate via +I effect
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate 4-Chloro, 6-ethoxy, 4-formyl 2-Bromo N/A Steric hindrance slows reactivity
Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The nitro group in 2-bromoethyl p-nitrobenzenesulphonate significantly enhances bromine migration during solvolysis (40.8% under acetolysis) compared to bromo substituents, which are less electron-withdrawing .
  • The dual bromine substituents in the target compound likely increase electrophilicity but may reduce migration rates compared to nitro analogs due to weaker EWG effects.

Steric and Functional Modifications:

  • Compounds like 2-bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate exhibit reduced reactivity due to steric hindrance from ethoxy and formyl groups, as well as electronic effects from chlorine .

Crystallographic and Physical Properties

Crystal packing and intermolecular interactions vary with substituents:

  • 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate () adopts a triclinic crystal system with π–π interactions between aromatic rings, enhancing lattice stability .
  • 2-(4-Bromobenzenesulfonamido)acetic acid () forms hydrogen-bonded networks via sulfonamide and carboxylic acid groups, contrasting with the target compound’s lack of H-bond donors .

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